

Application Note: Co-Immunoprecipitation to Validate Target Engagement of Menin-MLL Inhibitors

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Compound of Interest

Compound Name: *Menin-MLL inhibitor-25*

Cat. No.: *B12381092*

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Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver for the development and progression of certain types of acute leukemia, particularly those with MLL gene rearrangements.[1][2][3] Menin acts as an essential oncogenic cofactor for MLL fusion proteins, and their interaction is necessary to maintain the leukemogenic gene expression program, including the upregulation of HOXA9 and MEIS1 genes.[2][4][5] Small molecule inhibitors designed to disrupt the Menin-MLL protein-protein interaction (PPI) represent a promising therapeutic strategy for these cancers.[1][4][6]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context.[7][8][9] This method utilizes an antibody to specifically isolate a target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[10][11] By performing a Co-IP, researchers can qualitatively and quantitatively assess the disruption of the Menin-MLL interaction following treatment with a specific inhibitor. This application note provides a detailed protocol for using Co-IP to validate the efficacy of a Menin-MLL inhibitor in disrupting the Menin-MLL fusion protein complex within a cellular environment.

Principle of the Assay

The protocol involves treating cells expressing a tagged MLL fusion protein (e.g., MLL-AF9 with a FLAG tag) with a Menin-MLL inhibitor.[5] Following treatment, the cells are lysed under conditions that preserve protein-protein interactions.[8] An antibody targeting the tag on the MLL fusion protein is used to immunoprecipitate the MLL fusion protein complex. The precipitated proteins are then separated by SDS-PAGE and analyzed by Western blot to detect the presence of Menin. A successful inhibitor will disrupt the Menin-MLL interaction, resulting in a significant reduction of Menin co-precipitated with the MLL fusion protein compared to untreated or vehicle-treated control cells.[5]

Experimental Protocol

This protocol is designed for mammalian cells (e.g., HEK293T or a relevant leukemia cell line like MV4;11) engineered to express a tagged MLL fusion protein.

Materials and Reagents

- Cell Culture: HEK293T cells, MV4;11 cells, or other appropriate cell line.
- Transfection Reagents (for transient expression): Plasmid encoding tagged MLL-fusion protein (e.g., pFLAG-MLL-AF9), transfection reagent (e.g., Lipofectamine).
- Inhibitor: Menin-MLL Inhibitor (e.g., MI-503, MIV-6) dissolved in appropriate solvent (e.g., DMSO).[5][12]
- Antibodies:
 - Primary IP Antibody: Anti-FLAG antibody (or antibody against the specific tag).
 - Primary Western Blot Antibodies: Anti-Menin antibody, Anti-FLAG antibody (to confirm IP), Anti-Actin or Anti-Vinculin (as loading control).
 - Secondary Antibodies: HRP-conjugated anti-mouse/rabbit IgG.
- Beads: Protein A/G magnetic beads or agarose beads.[10]
- Buffers and Solutions:
 - Cell Culture Medium (e.g., DMEM, RPMI-1640) with supplements.

- Phosphate-Buffered Saline (PBS), ice-cold.[7]
- Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[7]
Immediately before use, add protease and phosphatase inhibitor cocktails.
- Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40) or as optimized.
- Elution Buffer: 2x Laemmli Sample Buffer (e.g., 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).

Procedure

1. Cell Culture and Treatment

- Seed cells (e.g., HEK293T) in 10 cm plates. If using a transient expression system, transfect the cells with the plasmid encoding the tagged MLL-fusion protein and allow for expression (typically 24-48 hours).
- Treat the cells with the Menin-MLL inhibitor at various concentrations (e.g., 0.1 μ M, 1 μ M, 10 μ M) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis

- After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7]
- Aspirate PBS completely. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
- Take a small aliquot (e.g., 50 μ L) of the supernatant to serve as the "Input" or "Lysate" control for Western blot analysis.

3. Immunoprecipitation (IP)

- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).

- Normalize the total protein amount for each sample (e.g., 1-2 mg of total protein in 1 mL of lysis buffer).
- Add the primary antibody for the tagged protein (e.g., 2-5 µg of anti-FLAG antibody) to each normalized lysate.
- Incubate for 2-4 hours or overnight at 4°C on a rotator to form the antibody-antigen complex.
[7]
- While incubating, prepare the Protein A/G beads by washing them three times with Co-IP Lysis Buffer.[7]
- Add the equilibrated bead slurry (e.g., 30 µL) to each lysate-antibody mixture.
- Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

4. Washing and Elution

- Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack if using magnetic beads.[7]
- Carefully aspirate and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove the supernatant completely.
- To elute the proteins, add 50 µL of 2x Laemmli Sample Buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
- Centrifuge to pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins (the "IP" sample).

5. Western Blot Analysis

- Load the "IP" samples and the "Input" samples (prepared with Laemmli buffer) onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies against Menin and the tag (e.g., FLAG).
- Also, probe the "Input" samples for Menin, the tag, and a loading control (e.g., Actin) to ensure equal protein loading and expression levels.[5]
- Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system. The amount of co-precipitated Menin should decrease with increasing concentrations of the inhibitor.

Data Presentation

Quantitative data from the Western blot analysis can be summarized to compare the effects of the inhibitor. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ).

Table 1: Densitometry Analysis of Co-Immunoprecipitation Results

Treatment Group	Input: MLL-AF9 (Normalized)	Input: Menin (Normalized)	IP: MLL-AF9 (Arbitrary Units)	IP: Menin (Arbitrary Units)	Menin / MLL-AF9 Ratio (IP)	% Disruption
Vehicle (DMSO)	1.00	1.00	55,000	48,000	0.87	0%
Inhibitor (0.1 μ M)	1.02	0.98	54,500	31,200	0.57	34.5%
Inhibitor (1.0 μ M)	0.99	1.01	55,200	12,100	0.22	74.7%
Inhibitor (10 μ M)	1.00	0.99	54,800	2,600	0.05	94.3%

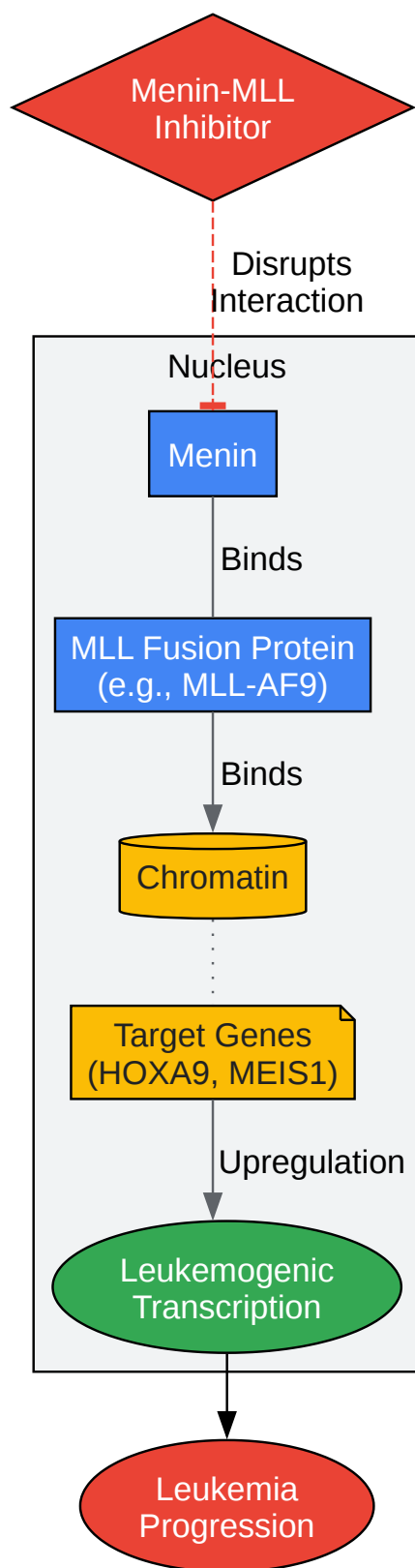
- % Disruption is calculated relative to the vehicle control.

Table 2: Reagents and Recommended Concentrations

Reagent	Stock Concentration	Working Concentration	Notes
Menin-MLL Inhibitor	10 mM in DMSO	0.1 - 10 μ M	Final DMSO concentration should be <0.1%.
Anti-FLAG (IP)	1 mg/mL	2-5 μ g per IP	Optimize antibody amount for each cell line.
Anti-Menin (WB)	1 mg/mL	1:1000 dilution	Optimize dilution based on signal intensity.
Anti-FLAG (WB)	1 mg/mL	1:2000 dilution	To confirm successful immunoprecipitation.
Protein A/G Beads	50% Slurry	30 μ L of slurry per IP	Pre-wash beads before use.

Visualizations

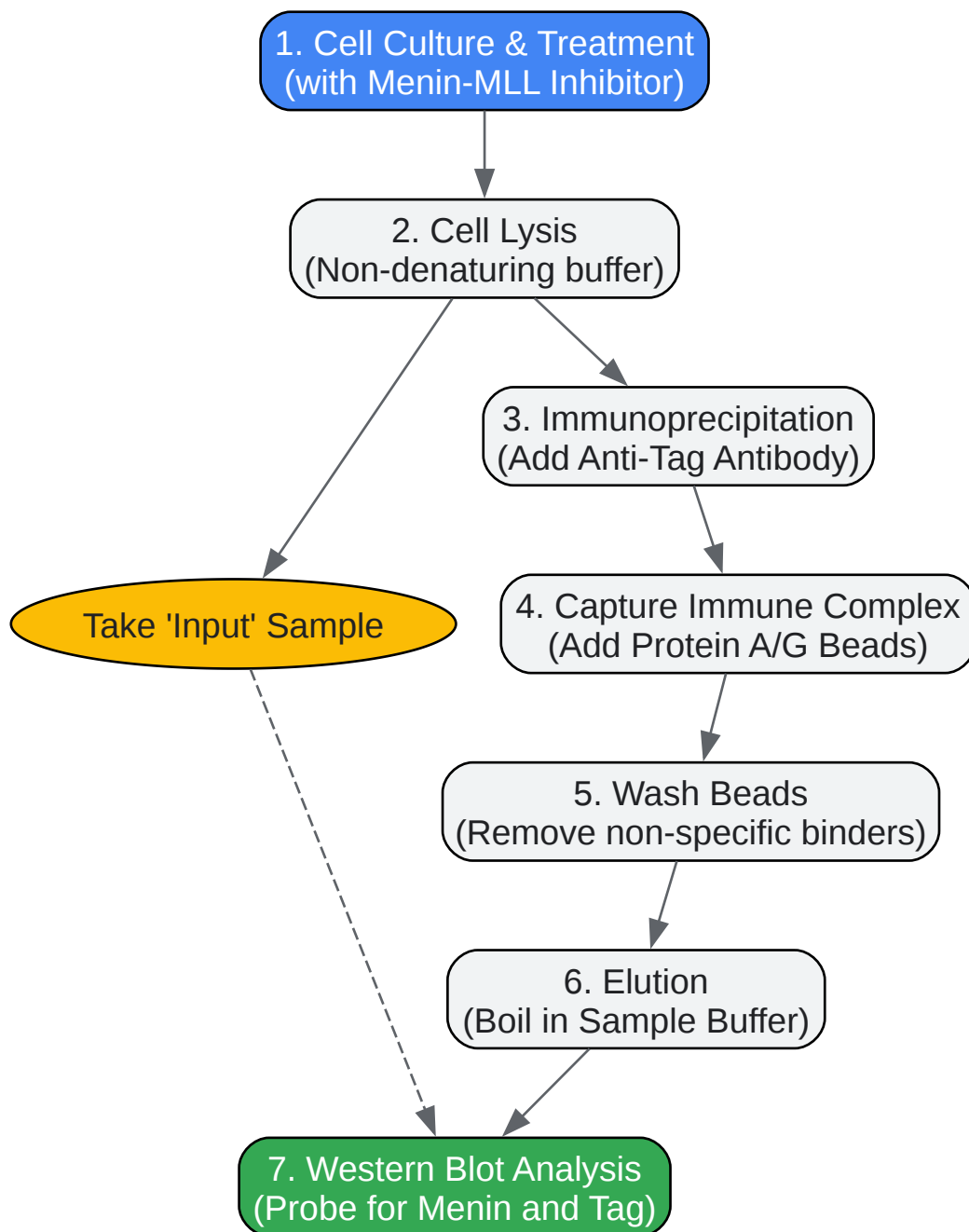
Signaling Pathway and Mechanism of Inhibition



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Caption: Mechanism of Menin-MLL inhibitor action.

Experimental Workflow for Co-Immunoprecipitation

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Caption: Workflow for Menin-MLL Co-Immunoprecipitation.

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